4,5-dimethyl-2-[({2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]thiophene-3-carboxamide
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Overview
Description
4,5-DIMETHYL-2-({2-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-3-THIOPHENECARBOXAMIDE is a complex organic compound that features a thiophene ring, a pyrazole moiety, and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL-2-({2-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-3-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole derivative, followed by the introduction of the benzoyl group and the thiophene ring. Common reagents used in these reactions include various acids, bases, and solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,5-DIMETHYL-2-({2-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group in the pyrazole moiety can be reduced to an amine.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4,5-DIMETHYL-2-({2-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-3-THIOPHENECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4,5-DIMETHYL-2-({2-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-3-THIOPHENECARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved in these interactions can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,5-DIMETHYL-2-({2-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-3-THIOPHENECARBOXAMIDE: Similar structure but lacks the nitro group.
4,5-DIMETHYL-2-({2-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-3-THIOPHENECARBOXAMIDE: Similar structure but with different substitution patterns on the pyrazole ring.
Uniqueness
The presence of both the nitro group and the specific substitution pattern in 4,5-DIMETHYL-2-({2-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-3-THIOPHENECARBOXAMIDE makes it unique compared to similar compounds
Properties
Molecular Formula |
C19H19N5O4S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
4,5-dimethyl-2-[[2-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzoyl]amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C19H19N5O4S/c1-10-8-15(24(27)28)22-23(10)9-13-6-4-5-7-14(13)18(26)21-19-16(17(20)25)11(2)12(3)29-19/h4-8H,9H2,1-3H3,(H2,20,25)(H,21,26) |
InChI Key |
KVTIVYSEAFJAGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2C(=O)NC3=C(C(=C(S3)C)C)C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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